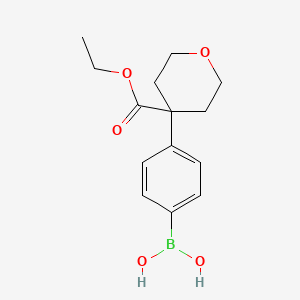

(4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide (4-(4-(éthoxycarbonyl)tétrahydro-2H-pyran-4-yl)phényl)boronique : est un dérivé d'acide boronique qui présente un cycle tétrahydropyranne substitué par un groupe éthoxycarbonyle et un cycle phényle. Ce composé présente un intérêt en synthèse organique et en chimie médicinale en raison de ses propriétés structurales et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide (4-(4-(éthoxycarbonyl)tétrahydro-2H-pyran-4-yl)phényl)boronique implique généralement les étapes suivantes :

Formation du cycle tétrahydropyranne : Le cycle tétrahydropyranne peut être synthétisé par une réaction de cyclisation impliquant un diol approprié et un catalyseur acide.

Introduction du groupe éthoxycarbonyle : Le groupe éthoxycarbonyle peut être introduit par estérification à l'aide de chloroformiate d'éthyle et d'une base telle que la triéthylamine.

Attachement du cycle phényle : Le cycle phényle peut être attaché par une réaction de couplage de Suzuki-Miyaura, qui implique la réaction d'un acide phénylboronique avec un dérivé halogéné de tétrahydropyranne en présence d'un catalyseur de palladium et d'une base.

Formation du groupe acide boronique : La dernière étape implique la conversion du groupe phényle en un groupe acide boronique à l'aide d'un réactif de bore approprié, tel que l'acide boronique ou l'ester de boronate.

Méthodes de production industrielle : La production industrielle de l'acide (4-(4-(éthoxycarbonyl)tétrahydro-2H-pyran-4-yl)phényl)boronique peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour l'optimisation des catalyseurs et des techniques de purification efficaces telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe acide boronique, formant des esters boroniques ou des borates.

Réduction : Les réactions de réduction peuvent cibler le groupe éthoxycarbonyle, le convertissant en un alcool ou un aldéhyde.

Substitution : Le cycle phényle peut subir des réactions de substitution électrophile aromatique, introduisant divers substituants sur le cycle.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres peroxydes en présence d'un catalyseur.

Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans un solvant approprié.

Substitution : Agents halogénants tels que le brome ou le chlore, suivis de nucléophiles comme les amines ou les alcools.

Principaux produits :

Oxydation : Esters boroniques ou borates.

Réduction : Alcools ou aldéhydes.

Substitution : Dérivés phényliques halogénés ou alkylés.

Applications de la recherche scientifique

Chimie :

Réactions de couplage croisé : Utilisé comme réactif dans les réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.

Catalyse : Agit comme ligand dans divers processus catalytiques.

Biologie :

Inhibition enzymatique : Inhibiteur potentiel des enzymes qui interagissent avec les acides boroniques.

Bioconjugaison : Utilisé dans la synthèse de bioconjugués pour l'imagerie et les applications thérapeutiques.

Médecine :

Développement de médicaments : Investigé pour son potentiel de pharmacophore dans la conception de médicaments.

Diagnostic : Utilisé dans le développement de tests de diagnostic impliquant des interactions avec l'acide boronique.

Industrie :

Science des matériaux : Utilisé dans la synthèse de polymères et de matériaux avancés.

Mécanisme d'action

Le mécanisme d'action de l'acide (4-(4-(éthoxycarbonyl)tétrahydro-2H-pyran-4-yl)phényl)boronique implique son interaction avec des cibles moléculaires par le biais du groupe acide boronique. Ce groupe peut former des liaisons covalentes réversibles avec les diols et autres nucléophiles, ce qui le rend utile dans l'inhibition enzymatique et la bioconjugaison. Les groupes éthoxycarbonyle et phényle contribuent à la stabilité et à la réactivité globales du composé, lui permettant de participer à diverses réactions chimiques.

Applications De Recherche Scientifique

Chemistry:

Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Catalysis: Acts as a ligand in various catalytic processes.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.

Bioconjugation: Used in the synthesis of bioconjugates for imaging and therapeutic applications.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Diagnostics: Utilized in the development of diagnostic assays involving boronic acid interactions.

Industry:

Material Science: Used in the synthesis of polymers and advanced materials.

Mécanisme D'action

The mechanism of action of (4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and bioconjugation. The ethoxycarbonyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various chemical reactions.

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide phénylboronique : Manque les groupes tétrahydropyranne et éthoxycarbonyle, ce qui le rend moins polyvalent dans certaines applications.

Acide (4-(4-(méthoxycarbonyl)tétrahydro-2H-pyran-4-yl)phényl)boronique : Structure similaire mais avec un groupe méthoxycarbonyle au lieu d'éthoxycarbonyle, ce qui peut affecter sa réactivité et sa solubilité.

Acide (4-(4-(hydroxycarbonyl)tétrahydro-2H-pyran-4-yl)phényl)boronique : Contient un groupe hydroxycarbonyle, qui peut influencer son comportement chimique et ses applications.

Unicité : La présence du groupe éthoxycarbonyle dans l'acide (4-(4-(éthoxycarbonyl)tétrahydro-2H-pyran-4-yl)phényl)boronique confère des propriétés de réactivité et de solubilité uniques, ce qui le rend particulièrement utile dans les réactions de couplage croisé et les applications de bioconjugaison. Le cycle tétrahydropyranne ajoute à la stabilité et à la polyvalence du composé dans divers environnements chimiques.

Propriétés

Formule moléculaire |

C14H19BO5 |

|---|---|

Poids moléculaire |

278.11 g/mol |

Nom IUPAC |

[4-(4-ethoxycarbonyloxan-4-yl)phenyl]boronic acid |

InChI |

InChI=1S/C14H19BO5/c1-2-20-13(16)14(7-9-19-10-8-14)11-3-5-12(6-4-11)15(17)18/h3-6,17-18H,2,7-10H2,1H3 |

Clé InChI |

XTWZURLIQHUCKO-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC=C(C=C1)C2(CCOCC2)C(=O)OCC)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)

![1-[4-[7,7-dimethyl-4-(3-methylmorpholin-4-yl)-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea](/img/structure/B12509005.png)

![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)

![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)

![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)